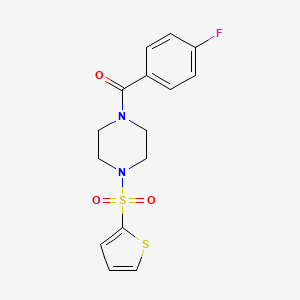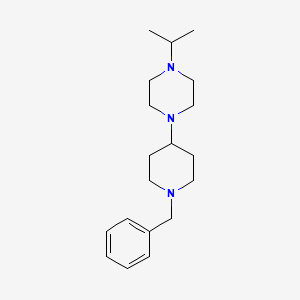
N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as DMS 19491, is a chemical compound that has been extensively studied for its potential use in the field of medicine. It is a member of the sulfonylurea family of drugs, which are commonly used to treat type 2 diabetes. However, DMS 19491 has shown promise in a variety of other applications, including as an anti-inflammatory agent and as a treatment for cancer.
Mecanismo De Acción
The exact mechanism of action of N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491 is not fully understood, but it is believed to work by inhibiting the activity of an enzyme called ATP-sensitive potassium (KATP) channels. This leads to an increase in intracellular calcium, which in turn triggers a variety of cellular responses.
Biochemical and Physiological Effects:
N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to have neuroprotective effects and to improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491 in lab experiments is that it is a relatively stable and easy to handle compound. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of new derivatives of N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491 that may have improved efficacy and fewer side effects.
In conclusion, N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491 is a promising compound that has shown potential in a variety of scientific research applications. Its anti-inflammatory and anti-cancer properties make it a particularly attractive candidate for further study, and there are many potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491 is a complex process that involves several steps. The first step is the preparation of N-methyl-N-(2,4-dimethylphenyl)glycinamide, which is then reacted with phenylsulfonyl chloride to form N-methyl-N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinamide. This compound is then treated with sodium hydroxide to produce the final product, N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491.
Aplicaciones Científicas De Investigación
N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491 has been the subject of numerous scientific studies, with researchers investigating its potential use in a variety of applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491 can inhibit the production of inflammatory cytokines, which are involved in the development of many chronic diseases.
Another area of research is the use of N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491 as a treatment for cancer. Studies have shown that N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491 can inhibit the growth of cancer cells in vitro and in vivo, and may also enhance the effectiveness of other cancer treatments such as chemotherapy.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-9-10-16(14(2)11-13)19(12-17(20)18-3)23(21,22)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMUAVVONMIZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5211371 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)

![N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)




![2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)



![N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)

![(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5786768.png)